Enzyme Inhibition: DCN1-UBC12 Interaction IC50 vs. Optimized Analog
5-Phenyl-1H-1,2,4-triazole-3-thiol serves as a defined-hit precursor in the development of DCN1-UBC12 protein-protein interaction inhibitors. In a high-throughput screening campaign, the target compound (designated as hit compound 5a) exhibited an IC50 of 0.95 μM against the DCN1-UBC12 interaction [1]. Subsequent structure-based optimization yielded the advanced lead SK-464 with an improved IC50 of 26 nM, representing an approximately 36-fold enhancement in potency [1]. This establishes the compound as a critical, experimentally-validated starting point for structure-activity relationship (SAR) studies. In contrast, the analog 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was found to be inactive in antimicrobial screens, underscoring how minor scaffold variations can abolish biological activity entirely [2].
| Evidence Dimension | Inhibition of DCN1-UBC12 protein-protein interaction (IC50) |
|---|---|
| Target Compound Data | 0.95 μM (hit compound 5a) |
| Comparator Or Baseline | SK-464 (optimized derivative): 26 nM |
| Quantified Difference | Optimized derivative shows ~36-fold greater potency than initial hit |
| Conditions | Biochemical HTS assay; DCN1-UBC12 interaction. |
Why This Matters
This quantitatively confirms the compound's utility as a validated starting point for targeted inhibitor development, distinguishing it from inactive or untested in-class analogs.
- [1] Guy, R.K., et al. US Patent Application Publication US20210238135A1: Inhibitors of DCN1-UBC12 Interaction. View Source
- [2] Bayrak, H., Demirbas, A., Karaoglu, S.A., Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057–1066. View Source
